Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hcl
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Overview
Description
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific interactions in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzaldehyde and methyl acrylate.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction.
Reduction and Protection: The intermediate is then reduced, and the amino group is protected to prevent unwanted side reactions.
Final Steps: The protected intermediate undergoes further reactions, including deprotection and hydrochloride salt formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-3-amino-3-(2-chloro-6-fluorophenyl)propanoate hydrochloride
- Methyl (S)-3-amino-3-(2-bromo-4-fluorophenyl)propanoate hydrochloride
Uniqueness
Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions compared to similar compounds. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties that can be leveraged in various applications.
This detailed article provides a comprehensive overview of Methyl (S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2250242-69-2 |
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Molecular Formula |
C10H12BrClFNO2 |
Molecular Weight |
312.56 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2-bromo-6-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11BrFNO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
LKTQUVIFWQIASI-QRPNPIFTSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=C(C=CC=C1Br)F)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC=C1Br)F)N.Cl |
Origin of Product |
United States |
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